3,3,5-Trichloro-1,4-oxathiane
Description
Properties
CAS No. |
18327-93-0 |
|---|---|
Molecular Formula |
C4H5Cl3OS |
Molecular Weight |
207.5 g/mol |
IUPAC Name |
3,3,5-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2 |
InChI Key |
WKUWAKMHKSGDGZ-UHFFFAOYSA-N |
SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
Canonical SMILES |
C1C(SC(CO1)(Cl)Cl)Cl |
Synonyms |
3,3,5-Trichloro-1,4-oxathiane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3,3,5-Trichloro-1,4-oxathiane with structurally related heterocycles:
*Inferred based on chlorination effects: Chlorine atoms reduce water solubility, increase lipophilicity (higher Log Kow), and lower vapor pressure compared to non-chlorinated analogs .
Environmental Behavior
- Volatility and Solubility : this compound is expected to exhibit lower volatility and water solubility than 1,4-oxathiane due to chlorine substituents, similar to trends observed between 1,4-dithiane and chlorinated dioxanes .
Stability and Degradation
- Hydrolytic Stability : 1,4-Oxathiane derivatives are less stable than 1,4-dithianes under acidic conditions due to weaker S–O bonds . Chlorination at the 3,5-positions may further destabilize the ring via electron-withdrawing effects.
- Oxidation : Sulfur in 1,4-oxathiane can oxidize to sulfoxides or sulfones (e.g., 1,4,3,5-oxathiadiazepanes 4,4-dioxide in ). Chlorinated analogs may resist oxidation due to reduced electron density.
Preparation Methods
Reaction Conditions and Optimization
Table 1: NMR Data for Dichloro-1,4-oxathiane Isomers
| Isomer | Chemical Shifts (δ, ppm) | Coupling Constants (Hz) |
|---|---|---|
| trans-5 | Ha: 4.60, Hb: 4.39, Hc: 3.62, Hd: 2.68 | Jab = 12.2, Jac = 12.8, Jcd = 14.3 |
| cis-6 | Ha: 4.64, Hb: 4.43, Hc: 4.28, Hd: 2.50 | Jab = 12.1, Jac = 12.5, Jcd = 13.5 |
Trichloroisocyanuric Acid (TCCA)-Mediated Chlorination
Trichloroisocyanuric acid (TCCA) serves as a stable, solid-phase chlorinating agent alternative to Cl₂ gas. A patent by US9399629B2 highlights TCCA’s utility in oxidizing 3-hydroxy tetrahydrofuran (3-OH-THF) to 3-oxo-THF using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Although this method focuses on oxidation, TCCA’s chlorination potential can be extrapolated to oxathiane systems.
Proposed Mechanism for Oxathiane Chlorination
-
Electrophilic Chlorine Transfer : TCCA releases hypochlorous acid (HOCl) in situ, which reacts with sulfur atoms in the oxathiane ring to form sulfonium intermediates.
-
Nucleophilic Substitution : Chloride ions displace protonated hydroxyl or hydrogen groups, leading to sequential Cl incorporation.
-
Steric and Electronic Effects : The trifluoromethyl group in precursor 4 enhances electrophilicity at the 3- and 5-positions, favoring trichloro product formation.
Table 2: TCCA Reaction Parameters for Chlorination
| Parameter | Optimal Range |
|---|---|
| TCCA Equivalents | 1.0–1.05 mol |
| Solvent | Dichloromethane |
| Temperature | −10°C to 25°C |
| Catalyst | TEMPO (0.01–0.02 mol) |
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| 1 | PTSA, 160–180°C | 3-OH-THF (93.6% yield) |
| 2 | TCCA (1.05 eq), TEMPO, −10°C to 25°C | Chlorinated product (95% purity) |
Challenges and Byproduct Mitigation
Regioselectivity Issues
Chlorination of unsymmetrical oxathianes often leads to regioisomeric mixtures. Hahn et al. (1999) observed non-stereospecific addition in trifluoromethylated derivatives, complicating isolation. Flash chromatography or recrystallization is required to separate trans- and cis-isomers.
Exothermic Reactions
Large-scale chlorination using TCCA or Cl₂ risks runaway exothermic reactions. US9399629B2 recommends slow reagent addition and temperature control (−10°C to 25°C) to mitigate this.
Solvent Recovery
Mixtures of water and acetone, as seen in NaOH-mediated hydrolyses, complicate solvent recycling. Dichloromethane or ethyl acetate simplifies recovery in TCCA-based methods.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. What are the recommended methods for synthesizing 3,3,5-Trichloro-1,4-oxathiane in laboratory settings?
Synthesis typically involves chlorination of 1,4-oxathiane derivatives. A plausible route includes reacting 1,4-oxathiane with chlorine gas under controlled conditions (e.g., low temperature, inert atmosphere) to achieve selective substitution at positions 3, 3, and 4. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Characterization should employ NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity .
Q. How can the structural stability of this compound be assessed under varying experimental conditions?
Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures. Solubility tests in polar/non-polar solvents (e.g., water, hexane) and pH-dependent hydrolysis experiments (using LC-MS for degradation product analysis) are recommended. Spectral stability under UV-Vis irradiation can also be monitored via time-resolved spectroscopy .
Q. What analytical techniques are most effective for resolving contradictions in spectral data for this compound?
Conflicting NMR or IR data may arise from impurities or tautomeric forms. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) can clarify coupling patterns and connectivity .
Advanced Research Questions
Q. How can environmental detection and quantification of this compound be optimized in complex matrices?
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for trace analysis in aqueous or soil samples. Method validation should include spike-recovery tests and calibration curves using deuterated analogs (e.g., 1,4-oxathiane-d₄) as internal standards. Limit of detection (LOD) and quantification (LOQ) must be established under EPA guidelines .
Q. What mechanistic insights explain the degradation pathways of this compound in marine environments?
Hydrolytic degradation in seawater likely involves nucleophilic substitution at sulfur or oxygen atoms, yielding sulfoxides or dioxides. LC-HRMS can identify intermediates like 1,4-oxathiane-4-oxide. Biodegradation studies using marine microbial consortia (e.g., Pseudomonas spp.) should track metabolic byproducts and half-lives under aerobic/anaerobic conditions .
Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?
Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with enzymes like acetylcholinesterase. In vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) should correlate with in silico results. Metabolomic profiling via UPLC-QTOF-MS may reveal oxidative stress biomarkers .
Q. What strategies improve the diastereoselectivity of reactions involving this compound derivatives?
Chiral auxiliaries (e.g., 1,3-oxathiane frameworks) or Lewis acids (e.g., YbCl₃) enhance stereocontrol in asymmetric syntheses. Cleavage of the oxathiane ring using N-chlorosuccinimide-silver nitrate enables recovery of enantiomerically pure products. Reaction progress should be monitored via chiral HPLC .
Methodological Considerations
- Data Analysis : Apply statistical tools (e.g., ANOVA, t-tests) to validate reproducibility. Use principal component analysis (PCA) for multivariate datasets (e.g., environmental monitoring) .
- Safety Protocols : Adhere to OSHA guidelines for handling chlorinated compounds. Use fume hoods and personal protective equipment (PPE) to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
